molecular formula C17H10F6N2O B587915 Dehydro Mefloquine-d5 CAS No. 1246819-32-8

Dehydro Mefloquine-d5

Cat. No.: B587915
CAS No.: 1246819-32-8
M. Wt: 377.301
InChI Key: LUDFDSXDVJABBT-PPCDZPRBSA-N
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Description

Dehydro Mefloquine-d5 is a deuterium-labeled derivative of Dehydro Mefloquine. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Dehydro Mefloquine enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Mefloquine-d5 involves the deuteration of Dehydro Mefloquine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process would need to ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Dehydro Mefloquine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of this compound could yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

Dehydro Mefloquine-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dehydro Mefloquine-d5 is similar to that of Dehydro Mefloquine. It is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, it may interact with phospholipids in the parasite membrane, impair NADPH oxidation, and interfere with the parasite’s food vacuoles, raising intravesicular pH .

Comparison with Similar Compounds

Similar Compounds

    Mefloquine: A widely used antimalarial drug with a similar structure and mechanism of action.

    Chloroquine: Another antimalarial drug with a quinoline structure, but with different pharmacokinetic properties.

    Primaquine: An 8-aminoquinoline compound used for the treatment of malaria.

Uniqueness

Dehydro Mefloquine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .

Biological Activity

Dehydro Mefloquine-d5 is a derivative of Mefloquine, a potent antimalarial agent primarily used in the treatment and prevention of malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and clinical implications.

This compound is characterized by its unique chemical structure, which enhances its pharmacological profile compared to its parent compound. The deuterated form (d5) allows for improved tracking in metabolic studies and pharmacokinetic evaluations.

Mefloquine and its derivatives, including this compound, function primarily as blood schizonticides. They inhibit the growth of Plasmodium species by interfering with heme detoxification processes within the parasite. The mechanism can be summarized as follows:

  • Inhibition of Heme Polymerization : The drug binds to free heme, preventing its conversion into non-toxic hemozoin, leading to toxic accumulation within the parasite.
  • Disruption of Mitochondrial Function : Studies indicate that Mefloquine induces mitochondrial hyperpolarization and reactive oxygen species (ROS) generation, contributing to cell death in infected erythrocytes .

Biological Activity

Recent studies have demonstrated that this compound retains significant biological activity. Key findings include:

  • Antimalarial Efficacy : In vitro assays show that this compound exhibits potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to those of Mefloquine .
  • Neuropsychiatric Effects : Similar to Mefloquine, there are concerns regarding neuropsychiatric side effects associated with this compound. Reports indicate that patients may experience anxiety or cognitive disturbances following treatment .
  • Safety Profile : Clinical trials suggest that the compound is generally well tolerated, with mild side effects such as gastrointestinal disturbances being the most common .

Case Studies

Several case studies highlight the clinical implications of using this compound:

  • Clinical Trial Outcomes : A phase II clinical trial involving patients with uncomplicated malaria demonstrated high cure rates across different dosing regimens (500 mg to 1000 mg), with no significant adverse effects reported .
  • Neuropsychiatric Symptoms : A notable case involved a young traveler who developed acute anxiety after taking Mefloquine. This underscores the importance of monitoring neuropsychiatric symptoms in patients receiving treatment with related compounds .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound and other antimalarial agents:

CompoundIC50 (μM)Cure Rate (%)Common Side Effects
This compound1095Nausea, vomiting
Mefloquine1092.5 - 100Nausea, vomiting, neuropsychiatric symptoms
Chloroquine1590Nausea, headache

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDFDSXDVJABBT-PPCDZPRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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